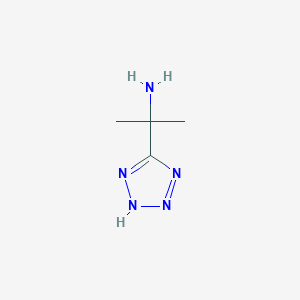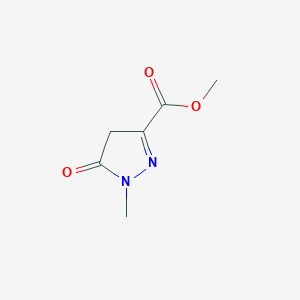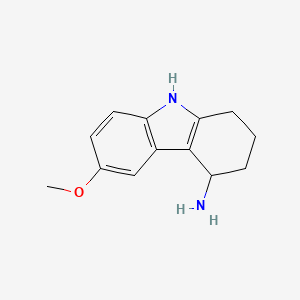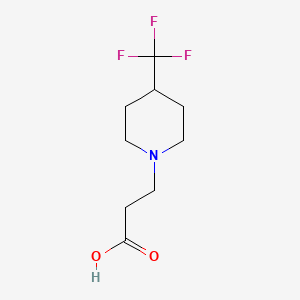![molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluormethyl)phenyl]methyl}cyclopropan-1-carbonsäure CAS No. 29765-48-8](/img/structure/B1455944.png)
1-{[4-(Trifluormethyl)phenyl]methyl}cyclopropan-1-carbonsäure
Übersicht
Beschreibung
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Die Trifluormethylgruppe in dieser Verbindung ist ein häufiges Merkmal in bioaktiven Molekülen, da sie die metabolische Stabilität und Bindungsaffinität verbessern kann . Forscher verwenden diese Verbindung als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle, einschließlich Pharmazeutika, die auf bestimmte Rezeptoren oder Enzyme im Körper abzielen.
Entwicklung von Agrochemikalien
Ähnliche Verbindungen mit der Trifluormethylgruppe wurden bei der Entwicklung von Agrochemikalien eingesetzt . Diese Verbindungen können als Zwischenprodukte bei der Herstellung neuer Pestizide und Herbizide dienen und bieten potenzielle Lösungen für den Pflanzenschutz und die Ertragssteigerung.
Organische Synthesemethodik
Diese Verbindung kann in der organischen Synthese als Baustein für den Aufbau komplexerer Moleküle verwendet werden . Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem wertvollen Werkzeug für Chemiker, die neue Syntheserouten entwickeln oder bestehende verbessern möchten.
Medizinische Chemieforschung
In der medizinischen Chemie ist die Trifluormethylgruppe der Verbindung aufgrund ihrer Lipophilie und ihrer Fähigkeit, biologische Membranen zu passieren, von Interesse . Sie kann in Arzneimittelkandidaten integriert werden, um ihre pharmakokinetischen Eigenschaften wie Absorption, Verteilung, Metabolismus und Ausscheidung zu verbessern.
Chemische Biologie-Sonden
Die Verbindung kann verwendet werden, um chemische Sonden zur Untersuchung biologischer Systeme zu erstellen . Durch die Markierung von Biomolekülen mit dieser Verbindung können Forscher ihr Verhalten in lebenden Zellen oder Organismen verfolgen, was zum Verständnis biologischer Prozesse und Krankheitsmechanismen beiträgt.
Wirkmechanismus
Target of Action
The compound’s structure suggests that it may interact with various enzymes and receptors in the body due to the presence of the trifluoromethyl group .
Mode of Action
The trifluoromethyl group in the compound is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .
Result of Action
The compound’s trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemische Analyse
Biochemical Properties
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.
Cellular Effects
The effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.
Transport and Distribution
The transport and distribution of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCJCNCVMKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)




![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)



![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)
